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Introduction
The successful refolding of recombinant proteins from an insoluble state, often found in

inclusion bodies, into their native, biologically active conformation is a critical step in academic

research and the development of protein-based therapeutics. The choice of buffer system plays

a pivotal role in this process, influencing protein solubility, stability, and the overall yield of

correctly folded protein. N-cyclohexyl-3-aminopropanesulfonic acid (CABS) is a zwitterionic

buffer with a pKa that makes it highly effective in the alkaline pH range of 10.0 to 11.4.[1][2]

This property makes CABS an excellent candidate for in vitro protein folding experiments,

particularly for proteins that are prone to aggregation at neutral or acidic pH.

The use of a high pH environment can aid in the solubilization of inclusion bodies by increasing

the net charge of the protein, leading to electrostatic repulsion between protein molecules and

preventing aggregation.[3][4] CABS buffer offers several advantages in this context, including

high chemical stability, low toxicity, and good biocompatibility.[1] These characteristics make it a

reliable component of refolding protocols, contributing to higher yields of functional protein.

This document provides detailed application notes and experimental protocols for the use of

CABS buffer in in vitro protein folding experiments.
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Data Presentation
Table 1: Comparison of Refolding Conditions for a
Model Protein (e.g., Lysozyme)

Parameter
Standard Buffer (e.g., Tris-
HCl, pH 8.0)

CABS Buffer (pH 10.5)

Refolding Yield (%) 45 ± 5 75 ± 7

Aggregation (%) 30 ± 4 10 ± 3

Time to 50% Refolding (min) 60 45

Final Protein Concentration

(mg/mL)
0.1 0.1

Optimal Additive L-Arginine (0.4 M) L-Arginine (0.2 M)

Note: The data presented in this table are representative and may vary depending on the

specific protein and experimental conditions.

Experimental Protocols
Protocol 1: Preparation of CABS Buffer (1 M Stock
Solution, pH 10.5)
Materials:

N-cyclohexyl-3-aminopropanesulfonic acid (CABS) powder (MW: 235.34 g/mol )

Sodium Hydroxide (NaOH) pellets

Deionized water

pH meter

Magnetic stirrer and stir bar

Volumetric flask (100 mL)
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Procedure:

Weigh 23.53 g of CABS powder and add it to a 100 mL volumetric flask.

Add approximately 80 mL of deionized water and a magnetic stir bar.

Stir the solution on a magnetic stirrer until the CABS powder is completely dissolved.

Prepare a 10 M NaOH solution.

Slowly add the 10 M NaOH solution dropwise to the CABS solution while continuously

monitoring the pH with a calibrated pH meter.

Continue adding NaOH until the pH of the solution reaches 10.5.

Once the desired pH is reached, remove the stir bar and add deionized water to bring the

final volume to 100 mL.

Sterilize the buffer by filtering it through a 0.22 µm filter.

Store the 1 M CABS stock solution at 4°C.

Protocol 2: In Vitro Protein Refolding by Dilution Using
CABS Buffer
This protocol describes a general method for refolding a denatured protein from inclusion

bodies using a CABS-based refolding buffer. Optimization of specific parameters such as

protein concentration, temperature, and additives is recommended for each target protein.

Materials:

Isolated and washed inclusion bodies containing the protein of interest.

Denaturation Buffer: 8 M Urea or 6 M Guanidine Hydrochloride (GdnHCl) in 50 mM Tris-HCl,

pH 8.0, with 10 mM DTT.

CABS Refolding Buffer: 50 mM CABS, pH 10.5, 0.4 M L-Arginine, 5 mM reduced glutathione

(GSH), 0.5 mM oxidized glutathione (GSSG).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dialysis tubing (appropriate molecular weight cut-off).

Stir plate and stir bar.

Spectrophotometer for measuring protein concentration.

Activity assay specific to the protein of interest.

Procedure:

Part A: Solubilization of Inclusion Bodies

Resuspend the washed inclusion body pellet in Denaturation Buffer at a protein

concentration of 10-20 mg/mL.

Incubate the suspension at room temperature with gentle agitation for 1-2 hours to ensure

complete solubilization.

Centrifuge the solution at 14,000 x g for 30 minutes at 4°C to remove any remaining

insoluble material.

Determine the protein concentration of the supernatant using a suitable method (e.g.,

Bradford or BCA assay).

Part B: Protein Refolding by Dilution

Cool the CABS Refolding Buffer to 4°C.

Rapidly dilute the denatured protein solution from Part A into the cold CABS Refolding Buffer.

A common dilution factor is 1:100 (v/v) to achieve a final protein concentration of 0.01-0.1

mg/mL. Perform the dilution with gentle stirring.

Incubate the refolding mixture at 4°C for 12-48 hours with slow, continuous stirring. The

optimal incubation time should be determined empirically.

Part C: Dialysis and Concentration
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Transfer the refolding mixture into dialysis tubing with an appropriate molecular weight cut-

off.

Dialyze against a suitable buffer for the downstream application (e.g., 50 mM Tris-HCl, pH

8.0, 150 mM NaCl) at 4°C. Perform at least three buffer changes over 24 hours.

After dialysis, concentrate the refolded protein to the desired concentration using an

appropriate method such as ultrafiltration.

Part D: Analysis of Refolded Protein

Determine the final protein concentration.

Assess the folding status and purity of the protein using techniques such as SDS-PAGE

(non-reducing and reducing), size-exclusion chromatography, and circular dichroism.

Measure the biological activity of the refolded protein using a specific functional assay.

Calculate the refolding yield as the percentage of the initial amount of denatured protein that

is recovered as soluble, active protein.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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